Methyl 2,2,5-trimethyl-4-phenyl-2H-pyrrole-3-carboxylate
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Overview
Description
Methyl 2,2,5-trimethyl-4-phenyl-2H-pyrrole-3-carboxylate is a heterocyclic organic compound It is a derivative of pyrrole, a five-membered aromatic ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,5-trimethyl-4-phenyl-2H-pyrrole-3-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with phenylhydrazine in the presence of a strong acid catalyst, such as methanesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like flash chromatography to isolate the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2,5-trimethyl-4-phenyl-2H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives .
Scientific Research Applications
Methyl 2,2,5-trimethyl-4-phenyl-2H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which Methyl 2,2,5-trimethyl-4-phenyl-2H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to modulate their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,5-dimethyl-4-phenyl-2H-pyrrole-3-carboxylate
- Methyl 2,2,5-trimethyl-4-(4-methoxyphenyl)-2H-pyrrole-3-carboxylate
- Methyl 2,2,5-trimethyl-4-(4-chlorophenyl)-2H-pyrrole-3-carboxylate
Uniqueness
Methyl 2,2,5-trimethyl-4-phenyl-2H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
198076-19-6 |
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Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
methyl 2,2,5-trimethyl-4-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-10-12(11-8-6-5-7-9-11)13(14(17)18-4)15(2,3)16-10/h5-9H,1-4H3 |
InChI Key |
GSRKQLSRLNFUDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(C(=C1C2=CC=CC=C2)C(=O)OC)(C)C |
Origin of Product |
United States |
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